N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride
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Overview
Description
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Mechanism of Action
Target of Action
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has been identified as an antiparasitic and antibacterial compound . Its primary targets are the Plasmodium falciparum parasite, responsible for malaria, and various bacterial strains .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . In the case of Plasmodium falciparum, it disrupts the parasite’s life cycle, preventing it from causing malaria . For bacterial strains, it inhibits their growth, thereby acting as a potential antibacterial agent .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the targets, leading to their death .
Pharmacokinetics
The compound has been shown to have good solubility at ph 74, which suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of its targets. This leads to a decrease in the number of Plasmodium falciparum parasites and bacterial strains, thereby reducing the severity of the diseases they cause .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride typically involves the reaction of anthranilic acid with appropriate amines under specific conditions. One common method includes the Niementowski synthesis, where anthranilic acid is treated with formamide to yield quinazoline derivatives . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other bioactive quinazoline derivatives.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, malaria, and bacterial infections.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N2,N2-Dimethylquinazoline-2,4-diamine hydrochloride
- N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride
- N2-Benzoylguanosine
Uniqueness
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy groups at the 2 and 4 positions of the phenyl ring enhance its pharmacological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2.ClH/c1-21-10-7-8-13(14(9-10)22-2)19-16-18-12-6-4-3-5-11(12)15(17)20-16;/h3-9H,1-2H3,(H3,17,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROTWZHYVQOHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.